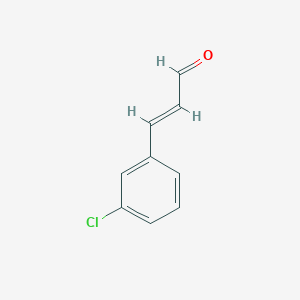

3-Chlorocinnamaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(3-chlorophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQLBYROWRZDHS-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601297553 | |

| Record name | (2E)-3-(3-Chlorophenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56578-37-1 | |

| Record name | (2E)-3-(3-Chlorophenyl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56578-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(3-Chlorophenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Chlorocinnamaldehyde via Claisen-Schmidt Condensation

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chlorocinnamaldehyde, a valuable intermediate in the development of pharmaceuticals and fine chemicals. The core focus is on the Claisen-Schmidt condensation, a reliable and efficient variant of the aldol condensation, which utilizes 3-chlorobenzaldehyde and acetaldehyde as primary reactants. This document delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and explores critical parameters for process optimization and troubleshooting. Designed for researchers, chemists, and drug development professionals, this guide integrates mechanistic theory with practical application to ensure a thorough understanding of the synthesis, purification, and characterization of the target compound.

Introduction: The Significance of this compound

Substituted cinnamaldehydes are a class of organic compounds that serve as crucial building blocks in organic synthesis.[1] The presence of a reactive aldehyde group, a conjugated double bond, and a functionalized aromatic ring makes them versatile precursors for a wide array of more complex molecules. This compound, in particular, is an important intermediate used in the synthesis of various specialty chemicals.[2]

The most direct and industrially relevant synthetic route to this and similar α,β-unsaturated aldehydes is the Claisen-Schmidt condensation. This crossed-aldol reaction provides a robust method for forming the requisite carbon-carbon bond between an aromatic aldehyde and an enolizable aliphatic aldehyde or ketone.[3][4] This guide will elucidate this specific pathway, providing the scientific rationale and practical steps necessary for its successful implementation in a laboratory setting.

The Claisen-Schmidt Condensation: Mechanistic Insights

The success of the Claisen-Schmidt condensation for synthesizing this compound hinges on the deliberate selection of reactants with distinct chemical properties. The reaction is a base-catalyzed condensation between an aldehyde or ketone containing α-hydrogens and an aromatic carbonyl compound that lacks them.[4][5]

2.1 Core Principles & Reactant Rationale

-

The Electrophile: 3-Chlorobenzaldehyde serves as the electrophilic partner. Crucially, it lacks α-hydrogens (the carbon atom adjacent to the carbonyl group has no hydrogens attached), meaning it cannot be deprotonated by a base to form a nucleophilic enolate ion.[6] This selectivity prevents self-condensation, a common side reaction in aldol chemistry. The electron-withdrawing nature of the chlorine atom at the meta-position further increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

-

The Nucleophile: Acetaldehyde, possessing acidic α-hydrogens, is the designated nucleophilic precursor. In the presence of a strong base, it is readily deprotonated to form a resonance-stabilized enolate ion, the key nucleophile in this reaction.[7][8]

This strategic pairing ensures a controlled, cross-condensation reaction that proceeds with high selectivity towards the desired product.

2.2 The Reaction Mechanism

The base-catalyzed synthesis proceeds through a well-established three-step mechanism: enolate formation, nucleophilic addition (the aldol addition), and dehydration (the condensation).[8][9]

-

Enolate Formation: A hydroxide ion (from NaOH or KOH) abstracts an acidic α-hydrogen from acetaldehyde, forming a nucleophilic enolate ion.[7]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde, forming a new carbon-carbon bond and yielding a tetrahedral alkoxide intermediate.[8]

-

Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), generating a β-hydroxy aldehyde (the aldol addition product).

-

Dehydration: Under the reaction conditions, often with gentle heating, the β-hydroxy aldehyde readily undergoes dehydration. The base removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion, resulting in the formation of a stable, conjugated π-system.[10] This final step is thermodynamically favorable and drives the reaction to completion.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard laboratory procedure for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

3.1 Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Notes |

| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | ≥98% | Ensure purity, as impurities can affect yield. |

| Acetaldehyde | C₂H₄O | 44.05 | ≥99% | Highly volatile and flammable. Handle with care. |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ACS Reagent Grade | Corrosive. Prepare solutions with care. |

| Ethanol (95%) | C₂H₅OH | 46.07 | Reagent Grade | Flammable. Used as a reaction solvent. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Flammable. Used for extraction. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Reagent Grade | Used as a drying agent. |

| Deionized Water | H₂O | 18.02 | - | Used for workup and solution preparation. |

3.2 Synthesis Procedure

-

Base Solution Preparation: In a 250 mL Erlenmeyer flask, dissolve 5.0 g (0.125 mol) of sodium hydroxide in 50 mL of deionized water. Once dissolved, add 40 mL of 95% ethanol and cool the solution to room temperature.

-

Reaction Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.0 g (0.10 mol) of 3-chlorobenzaldehyde in 50 mL of 95% ethanol.

-

Reactant Addition: To the stirring solution of 3-chlorobenzaldehyde, add 5.3 g (0.12 mol, ~1.2 equivalents) of acetaldehyde.

-

Initiation of Condensation: Slowly add the prepared sodium hydroxide solution dropwise to the aldehyde mixture over a period of 30 minutes while stirring vigorously at room temperature. A precipitate may begin to form during this time.[11]

-

Reaction Monitoring: Allow the mixture to stir at room temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 3-chlorobenzaldehyde starting material.

-

Workup - Quenching and Isolation: Cool the reaction mixture in an ice bath for 30 minutes to facilitate further precipitation of the product. Isolate the crude solid product by vacuum filtration.

-

Washing: Wash the crude product on the filter with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual sodium hydroxide and other water-soluble impurities. Allow the crude product to air dry.

3.3 Purification and Characterization

The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by vacuum distillation.[12][13]

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Gradually add hot water until the solution becomes turbid. Reheat until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.[14]

Process Optimization and Troubleshooting

Achieving high yield and purity requires careful control over several reaction parameters. Understanding these variables is key to optimizing the synthesis and troubleshooting potential issues.[6][15]

4.1 Key Reaction Parameters

| Parameter | Recommended Range | Impact on Reaction | Rationale & Causality |

| Base Concentration | 10-15% NaOH/KOH | High | Sufficiently high concentration is needed to deprotonate acetaldehyde effectively. However, excessively strong basic conditions can promote side reactions. |

| Temperature | Room Temp (20-25°C) | High | Exothermic reaction. Low temperatures control the reaction rate and minimize side products. Gentle heating can be used to drive the final dehydration step if necessary.[6] |

| Stoichiometry | ~1.2 eq. Acetaldehyde | Medium | A slight excess of the enolizable component (acetaldehyde) helps to ensure the complete consumption of the more valuable aromatic aldehyde. |

| Solvent | Ethanol/Water | High | Provides a homogenous medium for the reactants. The polarity of the solvent can influence the reaction rate and product solubility. |

4.2 Common Side Reactions and Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; Sub-optimal temperature; Insufficient base. | Monitor reaction by TLC to ensure completion. Maintain temperature control. Ensure the base solution is fresh and accurately prepared. |

| Formation of Byproducts | Cannizzaro Reaction: 3-Chlorobenzaldehyde disproportionates in strong base.[6] Acetaldehyde Self-Condensation: Two molecules of acetaldehyde react. | Add the base solution slowly and maintain a low reaction temperature to favor the desired Claisen-Schmidt pathway over the Cannizzaro reaction. Use a slight excess, but not a large excess, of acetaldehyde. |

| Oily Product / Failure to Crystallize | Impurities are present; Incorrect solvent for purification. | Ensure thorough washing of the crude product. Perform purification via column chromatography or vacuum distillation if recrystallization fails.[16] |

| Reaction Does Not Start | Poor quality reagents; Inactive base. | Use freshly opened or purified starting materials. Prepare a fresh solution of the base catalyst. |

Safety and Handling Precautions

-

3-Chlorobenzaldehyde: Is an irritant. Avoid contact with skin, eyes, and inhalation.

-

Acetaldehyde: Is extremely flammable and volatile. It is also an irritant and a potential carcinogen. All handling must be done in a fume hood.

-

Sodium Hydroxide: Is highly corrosive and can cause severe burns. Wear appropriate gloves and eye protection when preparing and handling its solutions.

-

Solvents (Ethanol, Diethyl Ether): Are flammable. Ensure there are no ignition sources nearby during the reaction and workup.

Always consult the Safety Data Sheet (SDS) for each chemical before use and dispose of chemical waste according to institutional and local regulations.[17]

Conclusion

The Claisen-Schmidt condensation offers a powerful and selective method for the synthesis of this compound from readily available starting materials. By leveraging the differential reactivity of a non-enolizable aromatic aldehyde and an enolizable aliphatic aldehyde, this reaction provides a direct route to a valuable α,β-unsaturated carbonyl compound. Success in this synthesis is predicated on a firm understanding of the reaction mechanism, careful control of key experimental parameters such as temperature and stoichiometry, and meticulous purification of the final product. This guide provides the foundational knowledge and practical steps for researchers to confidently and efficiently produce this compound for applications in drug discovery and chemical development.

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. praxilabs.com [praxilabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Claisen-Schmidt Condensation [cs.gordon.edu]

- 12. Buy this compound [smolecule.com]

- 13. journals.caf.ac.cn [journals.caf.ac.cn]

- 14. α-Chlorocinnamaldehyde [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. isca.me [isca.me]

- 17. alpha-Chlorocinnamaldehyde | C9H7ClO | CID 5899053 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chlorocinnamaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocinnamaldehyde is an organic compound that is garnering increasing interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Characterized by a chlorinated phenyl group attached to a cinnamaldehyde backbone, this molecule serves as a versatile intermediate in organic synthesis and exhibits a range of notable biological activities. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, key applications, and safety considerations.

It is important to note that various isomers of chlorocinnamaldehyde exist, each with a unique CAS number. This guide will focus primarily on this compound, while also referencing other isomers where relevant.

| Isomer | CAS Number |

| This compound | Not explicitly defined in search results |

| (E)-3-Chlorocinnamaldehyde | 56578-37-1[1] |

| α-Chlorocinnamaldehyde | 18365-42-9[2][3] |

| β-Chlorocinnamaldehyde | 40133-53-7[4][5] |

| 2-Chlorocinnamaldehyde | 1794-45-2[6] |

| 4-Chlorocinnamaldehyde | Not explicitly defined in search results |

Core Chemical and Physical Properties

This compound, with the molecular formula C₉H₇ClO, has a molecular weight of approximately 166.60 g/mol .[5][7] It typically appears as a colorless to pale yellow liquid.[7] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO | [7] |

| Molecular Weight | 166.60 g/mol | [5][7] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | 106-120 °C at 0.5 Torr | [7] |

| Melting Point | 39 °C | [7] |

| Density | ~1.192 g/cm³ | [7] |

| Flash Point | 134.9 °C | [7] |

| IUPAC Name | 3-(3-chlorophenyl)prop-2-enal | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry reactions. A common method involves the chlorination of cinnamaldehyde.

General Synthesis Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. α-Chlorocinnamaldehyde [webbook.nist.gov]

- 3. alpha-Chlorocinnamaldehyde | C9H7ClO | CID 5899053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 3-Chloro-3-phenyl-2-propenal | C9H7ClO | CID 38389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E)-3-(2-Chlorophenyl)acrylaldehyde | C9H7ClO | CID 6365139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy this compound [smolecule.com]

Spectroscopic Data of 3-Chlorocinnamaldehyde: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-chlorocinnamaldehyde, an organic compound with significant applications in the pharmaceutical and agricultural industries.[1] Its role as a tyrosinase inhibitor and an intermediate in chemical synthesis necessitates a thorough understanding of its structural characteristics, which are elucidated through various spectroscopic techniques.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

Molecular Structure and Properties

This compound, with the molecular formula C₉H₇ClO and a molar mass of approximately 166.60 g/mol , is characterized by a 3-chlorophenyl group attached to a propenal moiety.[1] The presence of the chlorine atom, the aromatic ring, the carbon-carbon double bond, and the aldehyde functional group gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the vinylic protons, and the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the carbonyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehydic H | ~9.7 | Doublet | ~7.5 | 1H |

| Vinylic H (α to C=O) | ~6.7 | Doublet of Doublets | ~16.0, 7.5 | 1H |

| Vinylic H (β to C=O) | ~7.4 | Doublet | ~16.0 | 1H |

| Aromatic H | ~7.3 - 7.6 | Multiplet | - | 4H |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and instrument used.

The large coupling constant (~16.0 Hz) between the vinylic protons is characteristic of a trans configuration along the double bond.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon is expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~193 |

| C-Cl (Aromatic) | ~135 |

| Aromatic CH | ~127 - 131 |

| Vinylic CH | ~129, 153 |

| Aromatic C (quaternary) | ~136 |

Note: These are predicted values based on structure-spectrum correlations.[2]

Caption: NMR correlation diagram for this compound.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the C=O, C=C, C-Cl, and C-H bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3050 | Aromatic C-H | Stretching |

| ~2850, ~2750 | Aldehydic C-H | Stretching (Fermi doublet) |

| ~1680 | C=O (Aldehyde) | Stretching |

| ~1625 | C=C (Alkene) | Stretching |

| ~1580, ~1470 | C=C (Aromatic) | Stretching |

| ~970 | =C-H (trans) | Bending (Out-of-plane) |

| ~780 | C-Cl | Stretching |

Data sourced from the NIST Chemistry WebBook.[3]

The strong absorption around 1680 cm⁻¹ is a clear indication of the conjugated aldehyde group. The band at approximately 970 cm⁻¹ further supports the trans stereochemistry of the double bond.

Experimental Protocol for IR Spectroscopy

The following is a typical procedure for obtaining an Attenuated Total Reflectance (ATR)-FTIR spectrum:

-

Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean. Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of this compound (liquid or solid) directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) is a common method.

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 166, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotope peak ([M+2]⁺) at m/z 168 with an intensity of about one-third of the molecular ion peak is also expected.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 166/168 | [M]⁺ (Molecular ion) |

| 165/167 | [M-H]⁺ |

| 137/139 | [M-CHO]⁺ |

| 102 | [C₈H₆]⁺ |

| 77 | [C₆H₅]⁺ |

Data sourced from the NIST Chemistry WebBook.[4]

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The NMR data elucidates the proton and carbon framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. Together, these techniques offer an unambiguous identification of the compound, which is essential for its use in research and development. The provided protocols serve as a practical guide for researchers to obtain high-quality spectroscopic data for this and similar compounds.

References

3-Chlorocinnamaldehyde reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 3-Chlorocinnamaldehyde with Nucleophiles

Abstract

This compound (3-CCA) is a versatile α,β-unsaturated aldehyde that serves as a valuable intermediate in organic synthesis. Its conjugated system, activated by both the aldehyde and the aromatic chloro-substituent, presents multiple electrophilic sites for nucleophilic attack. This guide provides a comprehensive technical overview of the reactivity of this compound with a range of nucleophiles. We will explore the foundational principles governing its reaction pathways, including direct (1,2) versus conjugate (1,4) addition, and delve into specific reaction classes with detailed mechanisms, field-proven experimental protocols, and applications relevant to researchers, scientists, and drug development professionals.

Introduction: The Molecular Architecture of this compound

This compound, with the molecular formula C₉H₇ClO, is an aromatic aldehyde featuring a carbon-carbon double bond in conjugation with the carbonyl group.[1] The presence of an electron-withdrawing chlorine atom at the meta-position of the phenyl ring further influences the molecule's electronic properties. This specific arrangement of functional groups creates a molecule with distinct regions of electrophilicity, making it a highly useful building block in synthetic chemistry.[1] Its applications span the synthesis of pharmaceuticals, agrochemicals, and novel organic materials.[1]

The reactivity of 3-CCA is primarily dictated by three electrophilic centers, as illustrated below.

Caption: Electrophilic sites in this compound.

-

Carbonyl Carbon (C1): Highly electrophilic due to the polarization of the C=O bond. It is the site of 1,2-addition .

-

β-Carbon (C3): Becomes electrophilic through conjugation with the carbonyl group. An important resonance structure places a partial positive charge on this carbon, making it the site for 1,4-addition (conjugate or Michael addition).[2]

-

Aromatic Carbon (C3'): The carbon bearing the chlorine atom can potentially undergo nucleophilic aromatic substitution (SNAAr), although this typically requires harsh conditions or strong activation.[1]

The Dichotomy of Reactivity: 1,2- (Direct) vs. 1,4- (Conjugate) Addition

The primary consideration when predicting the outcome of a nucleophilic attack on 3-CCA is the competition between 1,2- and 1,4-addition. This selectivity is largely governed by the nature of the nucleophile, a principle explained by Hard and Soft Acid and Base (HSAB) theory.

-

Hard Nucleophiles: These are typically characterized by high charge density and low polarizability (e.g., Grignard reagents, organolithiums, hydride reagents). They are driven by electrostatic interactions and preferentially attack the harder, more charge-dense electrophilic site: the carbonyl carbon (1,2-addition).[3]

-

Soft Nucleophiles: These have lower charge density and are more polarizable (e.g., thiols, amines, organocuprates, enolates). Their reactions are orbitally controlled, favoring attack at the softer electrophilic site: the β-carbon (1,4-addition).[4][5]

Reaction conditions, such as temperature, can also influence this selectivity. 1,2-additions are often faster and kinetically favored, while 1,4-additions can be thermodynamically more stable.[6][7]

| Nucleophile Class | Type | Predominant Mode of Addition | Resulting Product Class |

| Organolithium (R-Li) | Hard | 1,2-Addition (Direct) | Secondary Allylic Alcohol |

| Grignard (R-MgX) | Hard | 1,2-Addition (Direct) | Secondary Allylic Alcohol |

| Organocuprate (R₂CuLi) | Soft | 1,4-Addition (Conjugate) | Saturated Aldehyde |

| Enolates | Soft | 1,4-Addition (Michael) | 1,5-Dicarbonyl Compound |

| Amines (R₂NH) | Soft | 1,4-Addition (aza-Michael) | β-Amino Aldehyde |

| Thiols (RSH) | Soft | 1,4-Addition (thia-Michael) | β-Thioether Aldehyde |

| Hydrides (NaBH₄) | Hard | 1,2-Addition (Reduction) | Allylic Alcohol |

| Cyanide (CN⁻) | Borderline/Soft | Typically 1,4-Addition | β-Cyano Aldehyde |

Reaction Mechanisms and Protocols

Conjugate Addition (1,4-Addition)

This is the most common and synthetically useful pathway for 3-CCA. The reaction proceeds via a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.[8]

Caption: General mechanism for 1,4-conjugate addition.

Exemplary Nucleophiles for 1,4-Addition:

-

Organocuprates (Gilman Reagents): These reagents are exceptionally effective for delivering alkyl or aryl groups to the β-position of α,β-unsaturated carbonyls with high selectivity.[4]

-

Thiols and Amines: As soft heteroatomic nucleophiles, they readily add in a conjugate fashion. The reaction of cinnamaldehyde with thiols is a classic example of a Michael addition.[9] Similarly, amines participate in aza-Michael additions.[4]

-

Enolates (The Michael Reaction): This powerful C-C bond-forming reaction involves the addition of a stabilized carbanion (enolate) from a donor (e.g., malonic esters, β-ketoesters) to an acceptor like 3-CCA.[4][5]

Direct Addition (1,2-Addition)

Hard nucleophiles attack the carbonyl carbon directly, breaking the C=O π-bond. The resulting alkoxide intermediate is protonated during workup to yield an allylic alcohol.

References

- 1. Buy this compound [smolecule.com]

- 2. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]

Stability and degradation pathways of 3-Chlorocinnamaldehyde

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Chlorocinnamaldehyde

Authored by: A Senior Application Scientist

Introduction

This compound (C₉H₇ClO) is an α,β-unsaturated aldehyde characterized by a cinnamaldehyde backbone with a chlorine atom substituted at the 3-position of the phenyl ring.[1] This compound serves as a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and fragrances.[1][2] Its biological activities, such as the inhibition of mushroom tyrosinase and potential enhancement of cisplatin's cytotoxic effects in cancer cell lines, have drawn considerable interest from the drug development community.[1]

Understanding the chemical stability and degradation pathways of this compound is paramount for ensuring its quality, safety, and efficacy in any application. Forced degradation studies are essential for identifying potential degradation products, elucidating degradation mechanisms, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4] This guide provides a comprehensive overview of the stability profile of this compound, details its degradation pathways under various stress conditions, and outlines robust analytical methodologies for its assessment.

Chemical Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is key to predicting its stability.

-

Molecular Formula: C₉H₇ClO[1]

-

Appearance: Colorless to pale yellow liquid[1]

-

Boiling Point: 106-120 °C (at 0.5 Torr)[1]

-

Melting Point: 39 °C[1]

The structure incorporates three key reactive sites: the aldehyde group, the carbon-carbon double bond (alkene), and the chloro-substituted aromatic ring. The electrophilicity of the aldehyde and the double bond, coupled with the influence of the chlorine substituent, dictates its reactivity and degradation profile.

Forced Degradation and Stability Profile

Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to trigger degradation.[4] This approach helps in rapidly identifying likely degradation products and pathways.[3][6] The intrinsic stability of this compound is evaluated under hydrolytic, oxidative, photolytic, and thermal stress.

Hydrolytic Degradation

Hydrolysis involves the reaction of the compound with water, often catalyzed by acid or base.[6] For this compound, the primary sites susceptible to hydrolysis are the aldehyde group and potentially the carbon-chlorine bond, although the latter is generally stable on an aromatic ring.

-

Acidic Conditions (e.g., 0.1N HCl): Under acidic conditions, the aldehyde group can be hydrated. However, significant degradation is more likely to occur through other mechanisms if refluxed for extended periods.

-

Basic Conditions (e.g., 0.1N NaOH): Aldehydes can undergo various reactions in basic media, including Cannizzaro-type reactions or aldol condensations, although the latter is less likely for this specific structure. The primary degradation pathway under strong basic conditions would likely involve nucleophilic attack at the carbonyl carbon.

-

Neutral Conditions (e.g., Water): In neutral water, degradation is expected to be significantly slower compared to acidic or basic conditions.

Oxidative Degradation

Oxidation is a common degradation pathway for aldehydes.[7] The aldehyde functional group in this compound is highly susceptible to oxidation.

-

Mechanism: Using an oxidizing agent like hydrogen peroxide (H₂O₂), the aldehyde group (-CHO) is readily oxidized to a carboxylic acid group (-COOH), forming 3-Chlorocinnamic acid. This is a well-established reaction for α,β-unsaturated aldehydes, often referred to as a Pinnick-type oxidation.[1][8] The double bond can also be a target for oxidation, potentially forming an epoxide, which could subsequently be hydrolyzed to a diol.[9]

-

Primary Degradant: The most probable major degradation product under oxidative stress is 3-Chlorocinnamic acid .

Photolytic Degradation

Photodegradation occurs when the molecule absorbs light energy, leading to chemical reactions.[10] The conjugated system of this compound, comprising the aromatic ring, the double bond, and the carbonyl group, can absorb UV radiation, making it susceptible to photolytic stress.

-

Potential Pathways:

-

E/Z Isomerization: The energy from light absorption can cause isomerization around the carbon-carbon double bond, converting the predominant (E)-isomer to the (Z)-isomer.

-

Cyclization Reactions: Photochemical cyclization reactions are also a possibility for conjugated systems.

-

Radical Reactions: Cleavage of the carbon-chlorine bond to form radical species, although this typically requires high-energy UV light.

-

Thermal Degradation

Exposure to high temperatures can provide the necessary activation energy for degradation reactions.[7]

-

Solid-State vs. Solution: Degradation is typically more pronounced in solution than in the solid state.

-

Potential Pathways: At elevated temperatures, polymerization of the aldehyde can occur. Oxidation can also be accelerated in the presence of air (auto-oxidation).[9]

Predicted Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are proposed.

Oxidation Pathway

The most direct and likely degradation pathway involves the oxidation of the aldehyde.

Caption: Oxidation of this compound to 3-Chlorocinnamic Acid.

Hydrolytic Pathway (Illustrative)

While aromatic C-Cl bonds are robust, under harsh conditions or microbial action, hydrolysis can occur, leading to hydroxylated derivatives. A more common hydrolytic pathway in related chloroaromatic compounds involves enzymatic action leading to catechols.[11]

Caption: Hypothetical hydrolysis leading to hydroxylated derivatives.

Data Presentation: Summary of Forced Degradation

The results from forced degradation studies should be systematically tabulated to provide a clear overview of the molecule's stability.

| Stress Condition | Reagent/Parameters | Duration | % Degradation (Approx.) | Major Degradation Products Identified |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 5-10% | Minor unidentified polar products |

| Base Hydrolysis | 0.1 N NaOH | 8 hours | 15-25% | Multiple unidentified products |

| Oxidative Degradation | 3% H₂O₂ | 6 hours | 30-40% | 3-Chlorocinnamic Acid (Major) |

| Photolytic Degradation (Solution) | UV Light (254 nm) in Methanol/Water | 48 hours | 10-20% | (Z)-3-Chlorocinnamaldehyde, others |

| Thermal Degradation (Solid) | 80°C | 72 hours | < 5% | No significant degradation |

Note: The % degradation values are illustrative and would need to be determined experimentally.

Experimental Protocols

To ensure reproducibility and scientific validity, detailed experimental protocols are necessary.

Protocol 1: Forced Degradation Study

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric Acid (HCl), 0.1 N

-

Sodium Hydroxide (NaOH), 0.1 N

-

Hydrogen Peroxide (H₂O₂), 3% solution

-

Methanol (HPLC Grade)

-

Water (HPLC Grade)

-

pH meter, volumetric flasks, pipettes

-

Photostability chamber, oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Acid Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Keep at room temperature for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 N NaOH, and dilute with mobile phase for analysis.

-

Base Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Withdraw samples and dilute for analysis.

-

Photolytic Degradation: Expose 10 mL of the stock solution in a quartz cuvette to UV light in a photostability chamber. Keep a control sample wrapped in aluminum foil. Analyze both samples after 48 hours.

-

Thermal Degradation: Place a known quantity of solid this compound in an oven at 80°C for 72 hours. Dissolve the stressed solid in methanol for analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To separate this compound from its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.[10][12]

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.

-

Initial Conditions: 40% Acetonitrile, 60% Acidified Water.

-

Gradient: Linearly increase to 90% Acetonitrile over 20 minutes.

-

Hold: Hold at 90% Acetonitrile for 5 minutes.

-

Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 248 nm.[12]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Procedure:

-

Prepare all solutions (stressed samples and controls) as described in Protocol 1.

-

Filter samples through a 0.45 µm syringe filter before injection.

-

Run the HPLC analysis according to the conditions above.

-

Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Validate the method for specificity by ensuring that the degradation product peaks are well-resolved from the parent peak. Peak purity analysis using a PDA detector is recommended.

Workflow for Stability Analysis

The entire process from stress testing to analysis follows a logical flow.

Caption: Workflow for forced degradation and stability analysis.

Conclusion

This compound is a molecule of significant synthetic utility. Its stability profile is dictated by the reactivity of its α,β-unsaturated aldehyde system. The compound is particularly susceptible to oxidative degradation , leading to the formation of 3-Chlorocinnamic acid. It also shows moderate degradation under basic and photolytic conditions, while being relatively stable to acidic and thermal stress. A well-designed, validated, stability-indicating HPLC method is crucial for monitoring its purity and the formation of any degradation products during manufacturing, storage, and formulation. Further characterization of degradation products using mass spectrometry and NMR is essential for a complete understanding of its degradation pathways and for ensuring the safety of its final applications.

References

- 1. Buy this compound [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. library.dphen1.com [library.dphen1.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. 3-Chloro-3-phenyl-2-propenal | C9H7ClO | CID 38389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ajpsonline.com [ajpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 9. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degradation of Chloroaromatics: Purification and Characterization of a Novel Type of Chlorocatechol 2,3-Dioxygenase of Pseudomonas putida GJ31 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of 3-Chlorocinnamaldehyde Isomers

Section 1: Introduction

3-Chlorocinnamaldehyde, a halogenated derivative of the naturally occurring flavorant cinnamaldehyde, is a molecule of significant interest in synthetic chemistry and drug discovery. Its utility as a versatile intermediate stems from its reactive aldehyde functionality, a conjugated π-system, and a substituted phenyl ring. Like its parent compound, this compound exists as geometric isomers, specifically the (E) and (Z) forms, arising from the restricted rotation around the carbon-carbon double bond.

For researchers, scientists, and drug development professionals, a thorough understanding of the distinct physical properties of these isomers is not merely academic. It is fundamental to their practical application. These properties—including melting and boiling points, solubility, and spectroscopic signatures—govern critical processes such as reaction monitoring, purification, formulation, and the prediction of pharmacokinetic behavior. This guide provides an in-depth analysis of these properties, offering both a theoretical framework and practical, field-proven protocols for their determination. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible characterization.

Section 2: Isomeric Structures and Stereochemistry

The defining structural feature of this compound is the geometry at the α,β-unsaturated double bond. The (E) isomer (entgegen, German for "opposite") has the phenyl ring and the aldehyde group on opposite sides of the double bond, resulting in a more linear, or trans, configuration. Conversely, the (Z) isomer (zusammen, German for "together") has these groups on the same side, leading to a cis configuration. This seemingly subtle difference in spatial arrangement has profound implications for the molecule's physical properties, particularly its crystal lattice packing and its interaction with solvents and analytical instruments.

An In-depth Technical Guide to the Synthesis of 3-Chlorocinnamaldehyde via Electrophilic Aromatic Substitution

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chlorocinnamaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The core of this guide focuses on the application of electrophilic aromatic substitution (EAS) for the regioselective chlorination of cinnamaldehyde. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss critical parameters for process optimization and characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Strategic Importance of this compound

This compound is a versatile bifunctional molecule, incorporating both a reactive α,β-unsaturated aldehyde and a chlorinated aromatic ring. This unique combination of functional groups makes it a sought-after building block in organic synthesis. The presence of the chlorine atom at the meta position of the phenyl ring significantly influences the molecule's electronic properties and provides a handle for further chemical modifications, such as cross-coupling reactions. Its derivatives have shown promise in various therapeutic areas, underscoring the need for a robust and well-understood synthetic route.

Electrophilic aromatic substitution stands as a cornerstone of synthetic organic chemistry for the functionalization of aromatic rings. This guide will specifically explore the direct chlorination of cinnamaldehyde as a practical and efficient method for the synthesis of its 3-chloro derivative.

Mechanistic Insights: Directing Effects in the Chlorination of Cinnamaldehyde

The regiochemical outcome of the electrophilic chlorination of cinnamaldehyde is governed by the electronic properties of the substituent already present on the benzene ring, in this case, the cinnamaldehyde moiety (-CH=CH-CHO). This substituent is a composite of a vinyl group (-CH=CH-) and an aldehyde group (-CHO), which exert competing electronic effects.

The aldehyde group is a moderately deactivating group and a meta-director.[1][2] Its electron-withdrawing nature, both through inductive effects and resonance, decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. The deactivation is more pronounced at the ortho and para positions due to resonance structures that place a partial positive charge on these carbons.

Conversely, the vinyl group can be weakly activating and ortho-, para-directing due to its ability to donate electron density to the ring through resonance. However, in the case of cinnamaldehyde, the strong deactivating effect of the conjugated aldehyde group dominates, leading to the preferential substitution at the meta position.

The electrophilic chlorination of an aromatic ring is typically facilitated by a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the Cl-Cl bond, generating a more potent electrophile (Cl⁺). However, strong protic acids like chlorosulfonic acid can also serve as both the chlorinating agent and the catalyst.

The accepted mechanism for electrophilic aromatic substitution proceeds in two main steps:[3][4]

-

Formation of the σ-complex (arenium ion): The π-electron system of the aromatic ring attacks the electrophile (in this case, a polarized chlorine species), forming a resonance-stabilized carbocation known as a σ-complex or arenium ion.

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.

Diagram of the Electrophilic Aromatic Substitution Mechanism for the Synthesis of this compound

Caption: Mechanism of Electrophilic Aromatic Substitution for this compound Synthesis.

Experimental Protocol: Synthesis of this compound using Chlorosulfonic Acid

This protocol details a laboratory-scale synthesis of this compound from cinnamaldehyde using chlorosulfonic acid.[5]

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Cinnamaldehyde | Reagent | Sigma-Aldrich |

| Chlorosulfonic acid | Reagent | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Sodium bicarbonate | Reagent | J.T. Baker |

| Anhydrous sodium sulfate | Reagent | EMD Millipore |

| Diethyl ether | Reagent | VWR |

| Hexane | Reagent | VWR |

3.2. Equipment

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Fume hood

3.3. Step-by-Step Procedure

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath.

-

Reagent Charging: Charge the flask with cinnamaldehyde (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.7 (d, 1H, J=7.6 Hz, CHO), 7.4-7.6 (m, 4H, Ar-H), 6.7 (dd, 1H, J=16.0, 7.6 Hz, =CH-CHO), 6.4 (d, 1H, J=16.0 Hz, Ar-CH=) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 193.5 (CHO), 152.0 (Ar-CH=), 135.0 (C-Cl), 134.5 (Ar-C), 130.5 (Ar-CH), 128.0 (Ar-CH), 127.0 (Ar-CH), 126.5 (=CH-CHO) |

| IR (KBr, cm⁻¹) | ~3050 (Ar-H stretch), ~2820, 2730 (aldehyde C-H stretch), ~1680 (C=O stretch), ~1625 (C=C stretch), ~800 (Ar-H bend) |

| Mass Spec. (EI) | m/z (%) 166 (M⁺), 131 (M⁺ - Cl), 103, 77 |

Challenges and Optimization Strategies

Several challenges may be encountered during the synthesis of this compound, along with strategies for their mitigation.

-

Side Reactions: The primary side reaction is the potential for chlorination to occur at the α,β-unsaturated double bond.[5] This can be minimized by maintaining a low reaction temperature and using a stoichiometric amount of the chlorinating agent. Polysubstitution on the aromatic ring is also a possibility, though less likely under controlled conditions due to the deactivating nature of the substituent.

-

Purification: The separation of this compound from unreacted starting material and side products can be challenging due to their similar polarities. Careful column chromatography is often necessary. An alternative purification method for aldehydes involves the formation of a water-soluble bisulfite adduct.[6] The aldehyde can be regenerated from the adduct by treatment with acid or base.

-

Yield Optimization: The yield of the reaction can be optimized by carefully controlling the reaction temperature, the rate of addition of the chlorinating agent, and the reaction time.

Diagram of the Synthesis Workflow and Potential Side Reactions

Caption: Workflow for the Synthesis and Purification of this compound.

Conclusion

The synthesis of this compound via electrophilic aromatic substitution is a practical and scalable method for accessing this important chemical intermediate. A thorough understanding of the reaction mechanism, particularly the directing effects of the cinnamaldehyde substituent, is crucial for achieving the desired regioselectivity. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield of the pure product. This guide provides a solid foundation for researchers and scientists to successfully synthesize and utilize this compound in their drug discovery and development endeavors.

References

- 1. reactions involving chlorine: Topics by Science.gov [science.gov]

- 2. forskning.ruc.dk [forskning.ruc.dk]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Chlorination of αβ-unsaturated carbonyl compounds. Part IV. Kinetics and mechanism of the uncatalysed and hydrogen chloride catalysed chlorination of trans-cinnamaldehyde in acetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Handling and storage precautions for 3-Chlorocinnamaldehyde

An In-Depth Technical Guide to the Safe Handling and Storage of 3-Chlorocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound (C₉H₇ClO) is an aromatic aldehyde with significant utility in organic synthesis and drug discovery.[1] Its structure, featuring a chlorinated phenyl group attached to a cinnamaldehyde backbone, provides a versatile scaffold for creating complex molecules. This compound serves as a key electrophilic component in multicomponent reactions and has demonstrated notable biological activities, including the inhibition of mushroom tyrosinase and potential applications in enhancing the efficacy of cancer therapies.[1]

However, the same reactivity that makes this compound a valuable synthetic intermediate also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive framework for its safe handling, storage, and disposal, grounded in established safety protocols and an understanding of its chemical properties. The objective is to empower researchers to mitigate risks effectively, ensuring both personal safety and the integrity of their experimental work.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is the proactive identification of hazards and a comprehensive risk assessment before any handling of a chemical. This compound presents several health and environmental hazards that must be respected.

1.1 Primary Health Hazards

The primary routes of exposure are dermal contact, eye contact, and inhalation. The key health hazards associated with this compound are:

-

Skin Irritation and Sensitization : Classified as a skin irritant (Category 2), direct contact can cause inflammation, redness, and discomfort.[2][3] More significantly, it is a skin sensitizer (Category 1/1A), meaning that repeated or prolonged contact may lead to an allergic reaction, manifesting as contact dermatitis.[4] This sensitization is a permanent condition, and subsequent exposures, even to minute quantities, can trigger a severe skin response.

-

Serious Eye Irritation : The compound is a serious eye irritant (Category 2/2A).[2][3] Accidental contact with the eyes can cause significant pain, redness, and potential damage to the cornea.

-

Acute Dermal Toxicity : It is classified as harmful in contact with skin (Acute Toxicity, Dermal, Category 4). Absorption through the skin can lead to systemic effects.

-

Respiratory Irritation : Inhalation of dust or vapors may cause respiratory tract irritation.[2][3]

1.2 Environmental Hazards

This compound is recognized as being harmful to aquatic life with long-lasting effects. Therefore, preventing its release into drains, waterways, or the soil is a critical responsibility.

1.3 Causality of Hazards: The Role of the α,β-Unsaturated Aldehyde

The toxicity profile of this compound is intrinsically linked to its molecular structure. The α,β-unsaturated aldehyde is a reactive functional group that can act as a Michael acceptor. This allows it to react with biological nucleophiles, such as the thiol groups in cysteine residues of proteins. This covalent modification of proteins is a primary mechanism behind its skin sensitization and irritant properties. The chlorine atom on the phenyl ring can further modulate this reactivity. Understanding this mechanism underscores the importance of preventing direct contact with the skin and other tissues.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

2.1 Engineering Controls: The First Line of Defense

-

Chemical Fume Hood : All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted in a properly functioning chemical fume hood.[5][6] This is the most critical engineering control to prevent the inhalation of vapors or fine particles and to contain any potential spills.

-

Ventilation : The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[2]

-

Safety Stations : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]

2.2 Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be based on a thorough risk assessment. The following are mandatory when handling this compound:

-

Hand Protection : Wear nitrile or other chemically resistant gloves. Gloves must be inspected for tears or pinholes before use.[5] Given the compound's ability to cause skin sensitization, proper glove removal technique (without touching the outer surface) is crucial to avoid cross-contamination.[5]

-

Eye Protection : Chemical safety goggles are required at all times.[5] A face shield should also be worn when there is a significant risk of splashing.[5]

-

Skin and Body Protection : A flame-resistant lab coat must be worn and kept fully fastened.[4] Ensure that clothing fully covers the arms and legs.

-

Respiratory Protection : If there is a risk of generating aerosols or vapors that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Section 3: Safe Handling and Experimental Protocols

Adherence to a standardized protocol is a self-validating system for ensuring safety during experimental work.

3.1 Step-by-Step Handling Protocol

-

Preparation : Before handling, ensure all necessary engineering controls are active and all required PPE is correctly worn. Clear the workspace in the fume hood of any unnecessary items.

-

Weighing : If weighing the solid, perform the task in the fume hood on a draft shield to minimize dispersal. Use a dedicated spatula.

-

Transfers : When transferring the substance, whether solid or in solution, do so slowly and carefully to avoid splashing or creating dust.

-

Solution Preparation : When dissolving the compound, add the solid slowly to the solvent. Be aware of any potential exothermic reactions, although none are specifically noted for common laboratory solvents.

-

Post-Handling : After handling, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood.

-

Hand Washing : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][7]

Workflow for Safe Handling of this compound

Caption: A logical workflow for the safe handling of this compound.

Section 4: Storage and Incompatibility

Proper storage is critical for maintaining the chemical's stability and preventing hazardous reactions.

4.1 Optimal Storage Conditions

-

Container : Store in the original, tightly closed container.[5][8] Amber glass is a suitable material to protect from light.

-

Location : Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4][6]

-

Temperature : While some sources suggest refrigerated or freezer storage, always refer to the manufacturer's specific recommendation on the product label.[9]

-

Separation : Store away from incompatible materials.[4]

4.2 Chemical Incompatibilities

Avoid contact with:

-

Strong Oxidizing Agents : Can lead to vigorous or explosive reactions.[2]

-

Strong Bases : May catalyze decomposition or polymerization reactions.[6]

Section 5: Emergency and Spill Response

Immediate and correct action during an emergency can significantly reduce the risk of injury and environmental contamination.

5.1 First Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[2][4]

-

Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[2]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water at most. Seek immediate medical attention.[2]

5.2 Spill Cleanup Protocol

-

Evacuate : Alert others in the area and evacuate non-essential personnel.

-

Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain : For liquid spills, cover with an inert, non-combustible absorbent material such as sand, diatomite, or a universal binder.[2][8] For solid spills, carefully sweep up to avoid generating dust.[4]

-

Collect : Place the absorbed material or swept solid into a suitable, labeled, and sealed container for hazardous waste disposal.[2][5]

-

Decontaminate : Clean the spill area thoroughly.

-

Report : Report the incident to the laboratory supervisor or safety officer.

Decision Tree for Spill Response

Caption: A decision-making workflow for responding to a this compound spill.

Section 6: Waste Disposal

Proper disposal is a legal and ethical requirement to protect the environment.

-

Procedure : All waste containing this compound, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.

-

Containers : Collect waste in clearly labeled, sealed containers.[2]

-

Regulations : Do not discard the product or its packaging into drains or general trash.[8][10] Disposal must be handled through an authorized hazardous waste disposal company in strict compliance with all local, state, and national regulations.[10]

Data Summary

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClO | [1][3] |

| Molecular Weight | ~166.60 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | ~39 °C | [1] |

| Flash Point | 134.9 °C | [1] |

| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2A, Skin Sens. 1A, Acute Tox. 4 (Dermal), Aquatic Chronic 3 | [3] |

References

- 1. Buy this compound [smolecule.com]

- 2. fishersci.com [fishersci.com]

- 3. alpha-Chlorocinnamaldehyde | C9H7ClO | CID 5899053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. westliberty.edu [westliberty.edu]

- 6. archpdfs.lps.org [archpdfs.lps.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. res.labiotest.ezkk.com [res.labiotest.ezkk.com]

- 9. 4-Chlorocinnamaldehyde Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. carlroth.com [carlroth.com]

A Technical Guide to the Thermogravimetric Analysis of 3-Chlorocinnamaldehyde: A Methodical Approach to Thermal Stability Characterization

This guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of 3-Chlorocinnamaldehyde. In the absence of established literature data for this specific molecule, this document outlines a first-principles approach to developing a robust analytical method. We will leverage foundational TGA principles and comparative data from the parent compound, trans-cinnamaldehyde, to establish a scientifically rigorous protocol. This guide is intended for researchers, quality control analysts, and formulation scientists who require a deep understanding of the thermal stability and decomposition kinetics of this compound, a critical parameter in drug development and materials science.

Introduction: The Imperative for Thermal Analysis

This compound is an α,β-unsaturated aldehyde featuring a chlorine substituent on the phenyl ring.[1] This structure is of interest in organic synthesis and pharmaceutical development due to the reactivity of the aldehyde and the electronic influence of the halogen.[1] The thermal stability of such an active pharmaceutical ingredient (API) or intermediate is a cornerstone of its characterization profile. It directly impacts shelf-life, storage conditions, processing parameters, and safety.

Thermogravimetric Analysis (TGA) is an essential technique for this purpose, measuring the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[2] This data allows us to pinpoint decomposition temperatures, quantify mass loss events, and infer the kinetics of degradation.[3] This guide will detail the theoretical and practical considerations for establishing a definitive TGA method for this compound.

Foundational Principles of TGA

A TGA instrument consists of a high-precision microbalance, a furnace, a temperature programmer, and a purge gas system.[4] The sample is placed in a crucible and heated according to a defined program. The resulting plot of mass versus temperature, known as a thermogram, provides a quantitative measure of thermal events involving mass change.

Key data points from a thermogram include:

-

Onset Temperature (T_onset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is maximal, determined from the peak of the derivative thermogravimetric (DTG) curve.

-

Percent Mass Loss: The amount of mass lost during a specific decomposition step.

-

Residual Mass: The mass of the sample remaining at the end of the analysis.

Experimental Protocol: A Self-Validating Methodology

The following protocol is designed to yield high-quality, reproducible data for the TGA of this compound. The causality behind each parameter selection is explained to ensure methodological transparency and robustness.

Instrument and Calibration

-

Instrument: A calibrated, modern TGA instrument (e.g., TA Instruments, Mettler Toledo) is required.

-

Calibration:

-

Temperature: Calibrate the furnace temperature using certified reference materials with known Curie points (e.g., Alumel, Nickel) or melting points (e.g., Indium, Zinc) in the relevant temperature range. This ensures the accuracy of the temperature axis.

-

Mass: Calibrate the microbalance using certified reference weights. This is critical for the accuracy of mass loss measurements.

-

Sample Preparation and Loading

-

Sample Form: this compound is a low-melting-point solid (39 °C).[1] Ensure the sample is homogenous. If it is liquid at room temperature, it should be handled accordingly.

-

Sample Mass: Use a sample mass of 5-10 mg.

-

Rationale: This mass is sufficient to provide a strong signal-to-noise ratio while minimizing thermal gradients within the sample, which can broaden decomposition events and reduce resolution.[5]

-

-

Crucible: Use an open aluminum or platinum crucible.

-

Rationale: An open crucible ensures that volatile decomposition products can escape freely, preventing pressure buildup and secondary reactions that could alter the thermogram. Platinum is preferred for higher temperature ranges (>600 °C) and inertness.

-

TGA Method Parameters

| Parameter | Recommended Value | Rationale |

| Purge Gas | High Purity Nitrogen (99.999%) | An inert atmosphere is essential to study the intrinsic thermal decomposition of the molecule, eliminating oxidative side reactions.[4] |

| Gas Flow Rate | 50-100 mL/min | This rate is sufficient to sweep away decomposition products from the furnace and prevent their condensation or secondary reactions. |

| Temperature Program | ||

| 1. Isothermal | 30 °C for 5 min | An initial isothermal hold ensures thermal equilibrium of the sample and furnace before the ramp begins. |

| 2. Ramp | 10 °C/min to 600 °C | A heating rate of 10 °C/min is a standard starting point that provides a good balance between experimental time and resolution of thermal events.[6] |

| 3. Isothermal (Optional) | Hold at final temp for 5 min | Ensures the decomposition is complete. |

The experimental workflow can be visualized as follows:

Anticipated Results and Mechanistic Interpretation

While specific data for this compound is unavailable, we can form a strong hypothesis based on its structure and known data for related compounds. trans-Cinnamaldehyde exhibits a primary decomposition event around 200 °C.[7] The presence of the chlorine atom on the phenyl ring is expected to influence this behavior.

Hypothesized Decomposition Pathway: The C-Cl bond is typically less stable than C-C or C-H bonds within the aromatic ring. However, the aldehyde and the α,β-unsaturated system are also reactive centers. Decomposition could initiate via several pathways:

-

Decarbonylation: Loss of carbon monoxide (CO) from the aldehyde group, a known decomposition pathway for aldehydes.[8][9]

-

Cleavage of the C-Cl Bond: Homolytic or heterolytic cleavage to release a chlorine radical or ion. Halogenated organic compounds often exhibit this as an initial degradation step.[10]

-

Fragmentation of the Propenal Side Chain: Scission of the C-C bonds in the side chain.

A plausible multi-step decomposition is likely. An initial, lower-temperature mass loss may correspond to the cleavage of the side chain or loss of HCl, followed by the fragmentation of the remaining aromatic structure at higher temperatures.

The following diagram illustrates a potential decomposition cascade:

Comparative Data Table (Hypothetical)

This table presents known data for the parent compound and anticipated results for this compound to guide interpretation.

| Compound | Onset Temp. (T_onset) | Peak Temp. (T_peak) | Primary Mass Loss (%) | Rationale for Anticipated Values |

| trans-Cinnamaldehyde | ~180-200 °C[7] | ~210 °C | >95% | Baseline data from the parent molecule. |

| This compound | ~170-190 °C | ~200 °C | ~20-30% (Step 1) | The C-Cl bond may slightly lower the initial decomposition temperature. An initial mass loss corresponding to HCl (approx. 22% of total mass) or other small fragments is plausible. |

| ~350 °C | ~70-80% (Step 2) | Subsequent decomposition of the larger organic backbone at a higher temperature. |

Advanced Analysis: Decomposition Kinetics

To move beyond simple stability assessment, the kinetics of decomposition (activation energy, pre-exponential factor) can be determined. This is invaluable for predicting long-term stability and reaction rates at different temperatures. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) models, are recommended.[11]

Protocol for Kinetic Analysis:

-

Perform the TGA experiment at multiple linear heating rates (e.g., 5, 10, 15, and 20 °C/min).[6]

-

For each heating rate, determine the temperatures corresponding to specific degrees of conversion (α), for example, α = 0.1, 0.2, ..., 0.9.

-

Apply the chosen isoconversional model equation to plot the data and calculate the activation energy (Ea) as a function of conversion. A changing Ea with conversion can indicate a complex, multi-step reaction mechanism.[12][13]

Conclusion

This guide provides a comprehensive and scientifically grounded methodology for the thermogravimetric analysis of this compound. By following the detailed protocol for instrument calibration, sample preparation, and method execution, researchers can obtain high-quality, reliable data on the thermal stability of this compound. The proposed framework for interpretation, based on chemical principles and comparison with related molecules, allows for a nuanced understanding of its decomposition behavior. The inclusion of advanced kinetic analysis elevates the study from a simple screening to a powerful predictive tool, essential for the rigorous demands of pharmaceutical and materials development.

References

- 1. Buy this compound [smolecule.com]

- 2. veeprho.com [veeprho.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. aurigaresearch.com [aurigaresearch.com]

- 5. scribd.com [scribd.com]

- 6. tainstruments.com [tainstruments.com]

- 7. researchgate.net [researchgate.net]

- 8. The products of the thermal decomposition of CH3CHO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. savemyexams.com [savemyexams.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. osti.gov [osti.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Chlorocinnamaldehyde